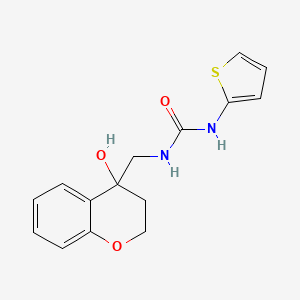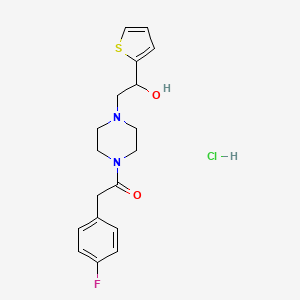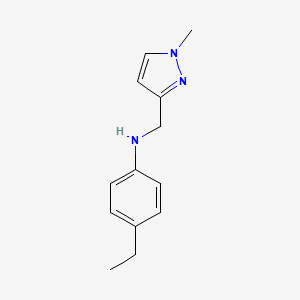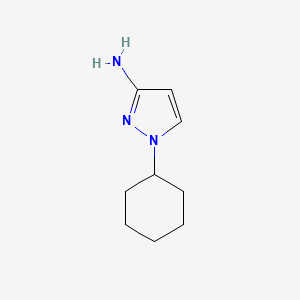
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as DT-010 and is a type of piperidine derivative.
Scientific Research Applications
Central Nervous System (CNS) Drug Synthesis
Piperidine and pyrimidine are integral to the synthesis of drugs with potential CNS activity. Compounds containing these functional groups, including piperidine derivatives, have been explored for their effects ranging from depression to convulsion treatment. The identification of these functional groups as leads for novel CNS drug synthesis highlights the potential therapeutic applications of compounds with similar structural features (S. Saganuwan, 2017).
Antituberculosis Activity
Organotin(IV) complexes, including those with structural motifs similar to piperidine, have shown significant antituberculosis activity. This suggests that compounds containing piperidine and related structures could be explored for their potential in combating tuberculosis, especially in the development of novel treatments against drug-resistant strains of Mycobacterium tuberculosis (Humaira Iqbal, Saqib Ali, S. Shahzadi, 2015).
Synthesis of N-Heterocycles
Tert-butanesulfinamide is used in the synthesis of N-heterocycles, including piperidines, indicating the versatility and importance of piperidine structures in medicinal chemistry. This approach provides a pathway to structurally diverse piperidines, which are critical in natural products and therapeutic compounds, suggesting potential research directions in exploring the synthesis and application of piperidine derivatives (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Anticarcinogenic and Toxic Properties
Organotin(IV) complexes have been reviewed for their anticarcinogenic and toxic properties, including those with piperidine structures. This suggests the potential of compounds like "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" in cancer research, possibly offering pathways to novel anticancer agents or studies on their toxicological profiles (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din, 2018).
properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-7-4-5-9-17(13)22-19(24)23-10-6-8-16(12-23)25-18-11-14(2)20-15(3)21-18/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRMNGEXBWOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2629415.png)

![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2629418.png)
![3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2629420.png)


![(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2629424.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)

